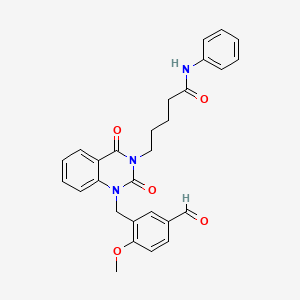
5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, a formyl group, and a phenylpentanamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Attachment of the Methoxybenzyl Group: This step involves the alkylation of the quinazolinone core with 5-formyl-2-methoxybenzyl chloride under basic conditions.
Formation of the Phenylpentanamide Moiety: The final step involves the coupling of the intermediate with N-phenylpentanamide using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 5-(1-(5-carboxy-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide.
Reduction: 5-(1-(5-hydroxymethyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its quinazolinone core.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Protein Binding: Can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Diagnostics: Can be used in the development of diagnostic tools due to its unique chemical properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The formyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Formyl-2-methoxybenzyl acetate: Similar structure but lacks the quinazolinone core.
Methyl 5-formyl-2-methoxybenzoate: Similar formyl and methoxy groups but different core structure.
Uniqueness
Quinazolinone Core: Provides unique binding properties and potential biological activity.
Complex Structure: The combination of formyl, methoxy, and phenylpentanamide groups makes it distinct from simpler analogs.
This detailed article provides a comprehensive overview of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C28H27N3O5 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C28H27N3O5/c1-36-25-15-14-20(19-32)17-21(25)18-31-24-12-6-5-11-23(24)27(34)30(28(31)35)16-8-7-13-26(33)29-22-9-3-2-4-10-22/h2-6,9-12,14-15,17,19H,7-8,13,16,18H2,1H3,(H,29,33) |
InChI-Schlüssel |
GGMBOYGXOTZHMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


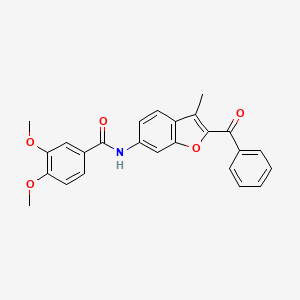
![3-(2-chlorobenzyl)-8-fluoro-5-(3-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11273529.png)
![3-butyl-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11273533.png)
![N-(3-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11273539.png)
![5-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B11273542.png)
![N-Phenyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11273546.png)
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11273555.png)

![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11273576.png)
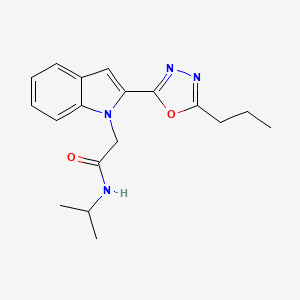
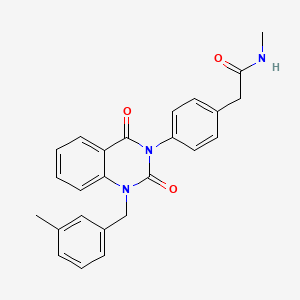
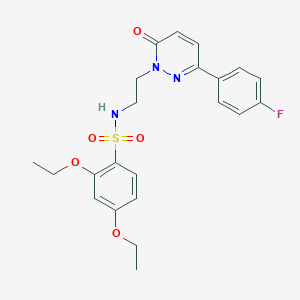
![2-[4-(2-Methylbutan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline](/img/structure/B11273600.png)
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11273601.png)
